Josamycin

Descripción general

Descripción

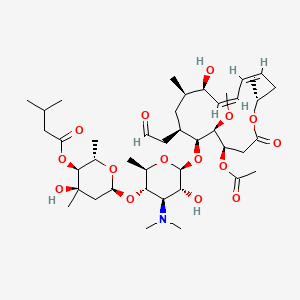

Josamycin is a macrolide antibiotic produced by certain strains of Streptomyces narbonensis . It is used for the treatment of various susceptible bacterial infections . It has antimicrobial activity against a wide spectrum of pathogens .

Synthesis Analysis

Josamycin is a natural polyketide product harboring 14- to 16-membered macrocyclic lactone rings to which various sugars are attached . A genome-wide shRNA screen in K562 cancer cells identified genes that modulate cellular sensitivity to josamycin . The most sensitizing hits were proteins involved in mitochondrial translation and the mitochondrial unfolded protein response, glycolysis, and the mitogen-activated protein kinase signaling cascade .

Molecular Structure Analysis

Josamycin has a molecular formula of C42H69NO15 . It is a macrolide antibiotic, an aldehyde, a tertiary amino compound, a tertiary alcohol, an acetate ester, a disaccharide derivative, and a glycoside . The molecular weight of Josamycin is 828.0 g/mol .

Chemical Reactions Analysis

A charge transfer reaction between josamycin and purpurin was studied in an alcohol–water medium at 545 nm with 1:1 composition . The stability constant was found to be 3.9 × 10^4 with molar absorptivity 4.09 × 10^3 L mol^-1 cm^-1 and linear range 0-120 mg L^-1 .

Physical And Chemical Properties Analysis

Josamycin has a density of 1.2±0.1 g/cm^3, a boiling point of 877.8±65.0 °C at 760 mmHg, and a flash point of 484.7±34.3 °C . It has a molar refractivity of 213.0±0.4 cm^3, a polar surface area of 206 Å^2, and a polarizability of 84.4±0.5 10^-24 cm^3 .

Aplicaciones Científicas De Investigación

Treatment of Atopic Dermatitis

Josamycin has been studied for its therapeutic effects in the treatment of atopic dermatitis (AD). Research indicates that topical application of Josamycin can inhibit the development of AD by affecting various biomarkers such as skin severity scores, histological changes, serum levels of total IgE, and expression of cytokines like interferon (IFN)-γ and interleukin (IL)-4 in lymph nodes and skin lesions .

Antimicrobial Activity

Josamycin exhibits a broad spectrum of antimicrobial activity. It functions by inhibiting bacterial protein biosynthesis. This is achieved through reversible binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation of peptidyl tRNA, a critical step in protein synthesis .

Mecanismo De Acción

Target of Action

Josamycin, a macrolide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Josamycin interacts with its target by binding reversibly to the 50S ribosomal subunit . This binding inhibits the translocation of peptidyl tRNA, a critical step in protein synthesis . The action of Josamycin is mainly bacteriostatic, meaning it prevents the growth and reproduction of bacteria. In high concentrations, it can also be bactericidal, effectively killing the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Josamycin is bacterial protein biosynthesis . By inhibiting this pathway, Josamycin prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Josamycin exhibits a unique pharmacokinetic profile that includes rapid absorption, distribution to various tissues, and elimination mainly through urine . When administered orally at a dose of 1g, Josamycin achieves a peak blood concentration of 3.22 mg/L after one hour . The drug’s serum half-life is approximately 1.7 hours, indicating a relatively rapid clearance from the bloodstream .

Result of Action

The molecular effect of Josamycin’s action is the inhibition of bacterial protein synthesis, leading to a halt in bacterial growth and proliferation . On a cellular level, this results in the inability of the bacteria to maintain vital functions and reproduce, leading to their eventual death in high concentrations of the drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Josamycin. For instance, the presence of other antibiotics or heavy metals in the environment can affect the distribution and spread of antibiotic resistance genes, potentially impacting the effectiveness of Josamycin . Additionally, the physiological state of the bacteria, such as their growth phase and the presence of stressors, can also influence the efficacy of the antibiotic .

Safety and Hazards

Direcciones Futuras

There is a growing interest in better characterizing the therapeutic effects and toxicities of antibiotics like Josamycin in mammalian cells to guide new applications in both cellular and clinical studies . This includes understanding the drug’s direct subcellular binding targets as well as its indirect effects on cellular signaling and processes .

Propiedades

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSFLOJWULLJQS-NGVXBBESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.35e-02 g/L | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of macrolides such as Josamycin is via inhibition of bacterial protein biosynthesis by binding reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting translocation of peptidyl tRNA. This action is mainly bacteriostatic, but can also be bactericidal in high concentrations. Macrolides tend to accumulate within leukocytes, and are therefore actually transported into the site of infection. | |

| Record name | Josamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Josamycin | |

CAS RN |

16846-24-5 | |

| Record name | Josamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Josamycin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Josamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Josamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JOSAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV13HFS217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 °C | |

| Record name | Josamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

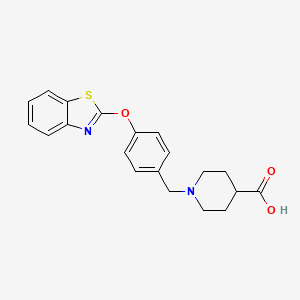

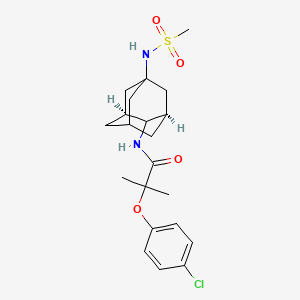

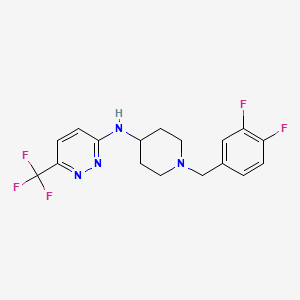

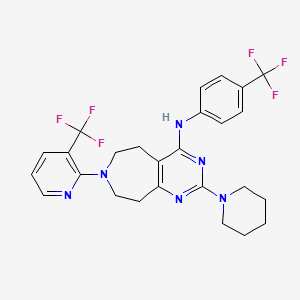

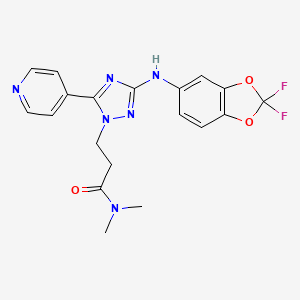

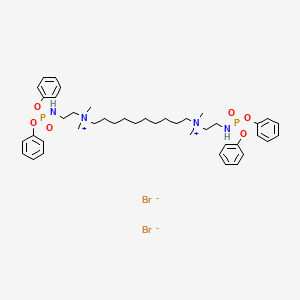

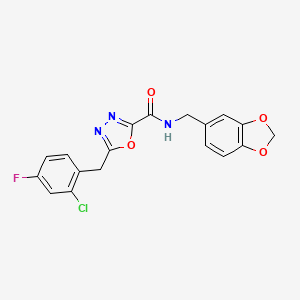

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Josamycin?

A1: Josamycin, a macrolide antibiotic, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis by inhibiting peptide chain elongation. [] More specifically, Josamycin blocks the peptide exit tunnel in the large ribosomal subunit, ultimately halting bacterial growth. []

Q2: Does the size of the macrolide ring influence its activity?

A2: Yes, the size of the macrolide ring can influence the kinetics of its action. Josamycin, with a 16-membered lactone ring, demonstrates a longer ribosomal binding lifetime compared to 14-membered macrolides like erythromycin. This difference translates to variations in their inhibitory effects on peptide bond formation and the stimulation of peptidyl-tRNA drop-off from the ribosome. []

Q3: How does Josamycin interact with human neutrophils?

A3: Josamycin exhibits a synergistic interaction with human neutrophils, enhancing their bactericidal function. [] This enhancement is attributed to several factors, including increased phagocytic activity, potentially due to the recruitment of a specific subset of neutrophils. [] Additionally, Josamycin treatment enhances bacterial killing within neutrophils in a dose-dependent manner for certain bacteria, further contributing to its overall efficacy. []

Q4: How is Josamycin distributed in the body?

A4: Josamycin exhibits significant accumulation within phagocytic cells, achieving concentrations up to 20-fold higher compared to serum levels. [] This characteristic contributes to its effectiveness against intracellular pathogens. Furthermore, studies have demonstrated that Josamycin effectively penetrates the prostate and seminal vesicles, achieving therapeutically relevant concentrations. []

Q5: Does liver function impact Josamycin pharmacokinetics?

A5: Yes, Josamycin pharmacokinetics are affected by liver function. Studies show impaired pharmacokinetics in patients with liver cirrhosis and, to a lesser extent, in those with Gilbert's syndrome. [] Notably, Josamycin accumulates after multiple doses in individuals with these conditions, highlighting the need for dosage adjustments in such patients. []

Q6: What is the spectrum of antibacterial activity of Josamycin?

A7: Josamycin exhibits a broad spectrum of activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. [, , ] Notably, Josamycin demonstrates effectiveness against some erythromycin-resistant staphylococci. [] It also shows activity against certain Gram-negative bacteria and anaerobes. [, , ]

Q7: Is there cross-resistance between Josamycin and other macrolides?

A8: While Josamycin exhibits activity against some erythromycin-resistant strains, cross-resistance with other macrolides is a concern. [, , ] The development of resistance, although reported to be slower compared to erythromycin, highlights the need for judicious antibiotic use and ongoing surveillance of resistance patterns. []

Q8: What analytical techniques are commonly employed for Josamycin analysis?

A9: Various analytical techniques are utilized for Josamycin analysis. High-performance liquid chromatography (HPLC) is widely used for both assay and purity testing. [, ] Methods utilizing different stationary phases, mobile phases, and detection wavelengths have been developed for separating Josamycin from related substances and impurities. [, ] Other techniques include microbiological assays for determining Josamycin activity in biological samples. []

Q9: What is the molecular formula and weight of Josamycin?

A10: While the provided research articles do not explicitly state the molecular formula and weight of Josamycin, they offer insights into its structure. The identification of a new component, Josamycin A, which involves the oxidation of a hydroxyl group on the macrolide ring to a carbonyl group, provides clues to the core structure of Josamycin. [] Further investigation into the fragmentation patterns observed in mass spectrometry analyses, along with NMR data from synthesized Josamycin A, could help elucidate the complete molecular formula and weight. []

Q10: Has the subchronic toxicity of Josamycin been investigated?

A12: Yes, subchronic toxicity studies in rats have been conducted. [] These studies aimed to determine the maximum tolerable dose of Josamycin for subsequent carcinogenicity assessments. Results revealed no significant toxicological signs at high dietary doses, suggesting a favorable safety profile. []

Q11: What are potential areas for future research on Josamycin?

A13: Future research on Josamycin could explore several avenues. * Investigating strategies to overcome resistance: This could involve developing novel Josamycin derivatives with enhanced activity against resistant strains or exploring combination therapies to combat resistance mechanisms.* Optimizing drug delivery: Research focusing on improving Josamycin delivery to specific target sites, like the lungs or skin, could enhance its efficacy and potentially reduce systemic side effects. [, , ]* Exploring the potential of Josamycin in combination therapies: Given its synergistic effects with human neutrophils and its immunomodulatory properties, investigating Josamycin's potential in combination with other antimicrobial agents or immunotherapies could yield promising results. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide](/img/structure/B1673004.png)

![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1673024.png)